LogP Shift: N-(Oxolan-2-ylmethyl) Substitution Increases Lipophilicity by >2 Log Units vs. the Des-Oxolan Analog
The calculated LogP for CAS 735322-63-1 is 4.32 (ALogP) , compared to a consensus LogP of approximately 2.0–2.5 for the des-oxolan analog N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide (CAS 6125-32-2) [1]. The introduction of the tetrahydrofuran-2-ylmethyl group adds an additional methylene and ether oxygen, increasing the hydrophobic surface area. This >2-unit increase in LogP has direct consequences for aqueous solubility and membrane permeability, which are critical parameters in cell-based assay design and in vivo pharmacokinetic projections.
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | 4.32 (ALogP) |
| Comparator Or Baseline | N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide (CAS 6125-32-2): Consensus LogP ~2.0–2.5 [1] |
| Quantified Difference | ΔLogP > +2 |
| Conditions | In silico prediction (ALogP/consensus LogP). Experimental LogD values are not publicly available for either compound. |
Why This Matters
A LogP shift of this magnitude changes the predicted aqueous solubility by approximately 100-fold, directly impacting whether this compound can be used in biochemical vs. cell-based assays at relevant concentrations without precipitation.
- [1] Sharma D, Kumar S, Mani V, et al. BMC Chemistry. 2019;13:46. Supporting Information. LogP values reported for des-oxolan analogs in the thiazole-chloroacetamide series. View Source
